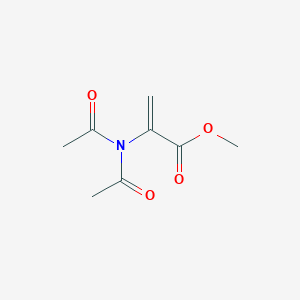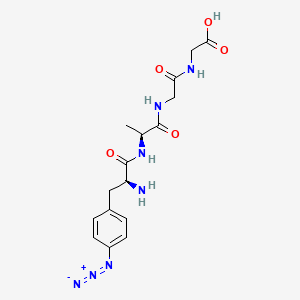
4-Azidophenylalanyl-alanyl-glycyl-glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Azidophenylalanyl-alanyl-glycyl-glycine is a synthetic peptide compound with the molecular formula C16H21N7O5. It is composed of four amino acids: phenylalanine, alanine, and two glycines, with an azido group attached to the phenylalanine residue.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-azidophenylalanyl-alanyl-glycyl-glycine typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The azido group is introduced to the phenylalanine residue through a nucleophilic substitution reaction. The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt). After the coupling reactions, the protecting groups are removed to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification. The use of automated peptide synthesizers can also enhance the efficiency and reproducibility of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
4-Azidophenylalanyl-alanyl-glycyl-glycine can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions to form a variety of derivatives
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or peracids can be used under mild conditions.
Reduction: Reagents like triphenylphosphine (PPh3) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
4-Azidophenylalanyl-alanyl-glycyl-glycine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Employed in studies involving protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the development of novel materials and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of 4-azidophenylalanyl-alanyl-glycyl-glycine involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it useful in bioconjugation and labeling studies. The peptide backbone can interact with enzymes and receptors, influencing biological pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Azidophenylalanine: Similar structure but lacks the additional amino acids.
Azidoglycine: Contains an azido group but is a simpler molecule.
Azidoalanine: Similar to 4-azidophenylalanyl-alanyl-glycyl-glycine but with fewer amino acids
Uniqueness
This compound is unique due to its combination of an azido group with a tetrapeptide structure. This combination allows for versatile chemical reactivity and biological activity, making it a valuable tool in various research fields .
Eigenschaften
CAS-Nummer |
81381-56-8 |
|---|---|
Molekularformel |
C16H21N7O5 |
Molekulargewicht |
391.38 g/mol |
IUPAC-Name |
2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-azidophenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C16H21N7O5/c1-9(15(27)20-7-13(24)19-8-14(25)26)21-16(28)12(17)6-10-2-4-11(5-3-10)22-23-18/h2-5,9,12H,6-8,17H2,1H3,(H,19,24)(H,20,27)(H,21,28)(H,25,26)/t9-,12-/m0/s1 |
InChI-Schlüssel |
OGBPOGVNLAIGLD-CABZTGNLSA-N |
Isomerische SMILES |
C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)N=[N+]=[N-])N |
Kanonische SMILES |
CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)N=[N+]=[N-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



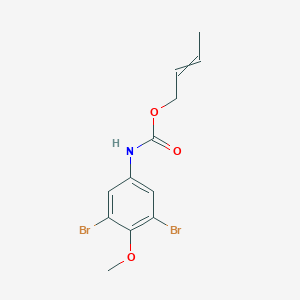

![(2-Azaspiro[5.5]undec-8-en-2-yl)(1,3-thiazolidin-3-yl)methanone](/img/structure/B14415378.png)
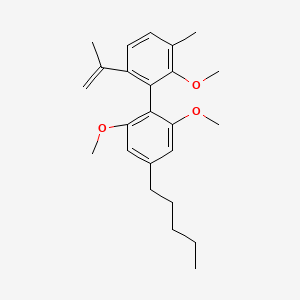
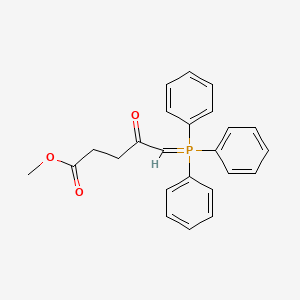
![O-[2-(2,4-Dichlorophenoxy)ethyl]hydroxylamine](/img/structure/B14415392.png)
![[Methyl(2-oxocyclohexyl)amino]acetonitrile](/img/structure/B14415393.png)
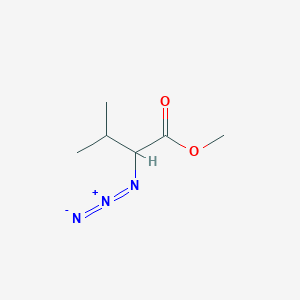
![4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoic acid](/img/structure/B14415422.png)

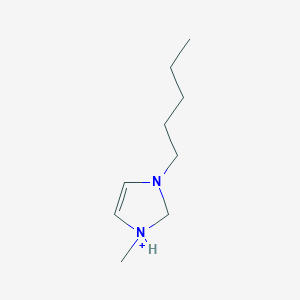
![[Cyclotridec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14415425.png)
